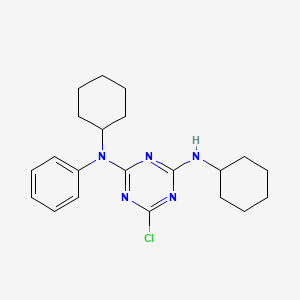
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique structure, which includes long alkyl chains and a perchlorate anion. It is used in various scientific and industrial applications due to its surfactant properties and ability to form stable ionic liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate typically involves the quaternization of 4-methyl-2,6-diundecylpyridine with dodecyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction temperatures and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the positions ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of ionic liquids.
Biology: Employed in the study of membrane proteins and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate involves its ability to interact with lipid bilayers and proteins. The long alkyl chains allow it to insert into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecyl-4-methylpyridinium chloride
- 1-Benzyl-4-methylpyridinium chloride
- 1-Dodecyl-2-pyrrolidinone
Uniqueness
1-Dodecyl-4-methyl-2,6-diundecylpyridin-1-ium perchlorate is unique due to its combination of long alkyl chains and a perchlorate anion, which imparts distinct surfactant properties and stability. Compared to similar compounds, it offers better solubility in organic solvents and enhanced ability to form stable ionic liquids.
Properties
CAS No. |
192572-60-4 |
|---|---|
Molecular Formula |
C40H76ClNO4 |
Molecular Weight |
670.5 g/mol |
IUPAC Name |
1-dodecyl-4-methyl-2,6-di(undecyl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C40H76N.ClHO4/c1-5-8-11-14-17-20-23-26-29-32-35-41-39(33-30-27-24-21-18-15-12-9-6-2)36-38(4)37-40(41)34-31-28-25-22-19-16-13-10-7-3;2-1(3,4)5/h36-37H,5-35H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JCONHUADYWOJOO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=C(C=C(C=C1CCCCCCCCCCC)C)CCCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


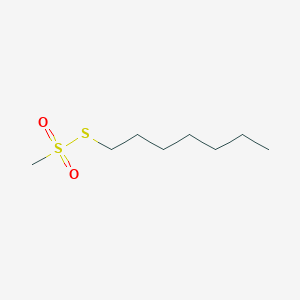
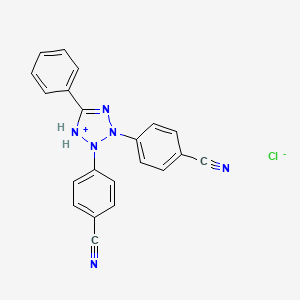
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)

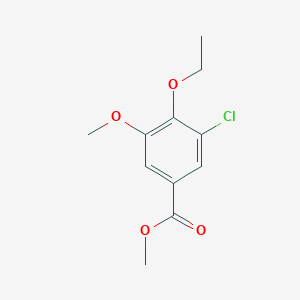
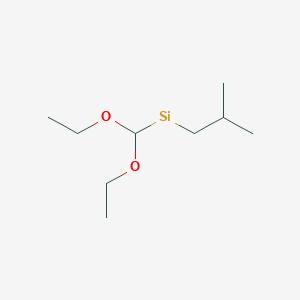
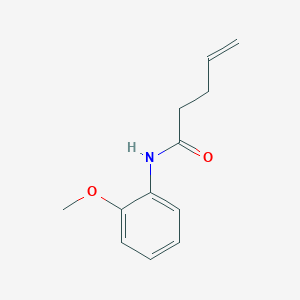
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)

![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
